2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-
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Overview
Description
2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl and a phenyl group attached to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the reaction of aldehydes, malononitrile, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired chromene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen based on their efficiency and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its dihydro form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochromenes.
Substitution: Halogenated or nitro-substituted chromenes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, its anticancer activity is linked to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2H-Chromene: Lacks the methyl and phenyl groups but shares the core structure.
4H-Chromene: Differentiated by the position of the double bond in the pyran ring.
Uniqueness: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with biological targets .
Properties
CAS No. |
136189-59-8 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methyl-2-phenylbenzo[h]chromene |
InChI |
InChI=1S/C20H16O/c1-20(17-8-3-2-4-9-17)14-13-16-12-11-15-7-5-6-10-18(15)19(16)21-20/h2-14H,1H3 |
InChI Key |
OPFFKKKMVJMJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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